2-(phenylsulfanyl)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime
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Overview
Description
2-(phenylsulfanyl)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime is a chemical compound with the molecular formula C19H14Cl2N2OS and a molecular weight of 389.3 g/mol . This compound is known for its unique structure, which includes a phenylsulfanyl group attached to a nicotinaldehyde moiety, and an oxime group linked to a 3,4-dichlorobenzyl group .
Preparation Methods
The synthesis of 2-(phenylsulfanyl)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime typically involves the reaction of 2-(phenylsulfanyl)nicotinaldehyde with O-(3,4-dichlorobenzyl)hydroxylamine . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is usually carried out at room temperature or slightly elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-(phenylsulfanyl)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(phenylsulfanyl)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(phenylsulfanyl)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime involves its interaction with molecular targets such as enzymes or receptors . The oxime group can form hydrogen bonds with active site residues, while the phenylsulfanyl and dichlorobenzyl groups can interact with hydrophobic pockets . These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar compounds to 2-(phenylsulfanyl)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime include:
2-(phenylsulfanyl)nicotinaldehyde: Lacks the oxime and dichlorobenzyl groups, making it less versatile in certain reactions.
O-(3,4-dichlorobenzyl)hydroxylamine: Lacks the nicotinaldehyde and phenylsulfanyl groups, limiting its applications.
The uniqueness of this compound lies in its combined structural features, which provide a balance of reactivity and stability, making it suitable for a wide range of applications .
Properties
IUPAC Name |
(E)-N-[(3,4-dichlorophenyl)methoxy]-1-(2-phenylsulfanylpyridin-3-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2OS/c20-17-9-8-14(11-18(17)21)13-24-23-12-15-5-4-10-22-19(15)25-16-6-2-1-3-7-16/h1-12H,13H2/b23-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCPXJKGKSKADQ-FSJBWODESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=CC=N2)C=NOCC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SC2=C(C=CC=N2)/C=N/OCC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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